molecular formula C16H22BNO3 B13413152 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone

Cat. No.: B13413152
M. Wt: 287.2 g/mol
InChI Key: SIFLXBOYKNIWKL-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone (CAS: 937591-97-4) is a boron-containing heterocyclic compound with the molecular formula C₁₆H₂₂BNO₃ and a molecular weight of 287.2 g/mol . It features an isoindoline core substituted with a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position and an acetyl group at the 1-position. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems in pharmaceuticals and materials science .

Properties

Molecular Formula

C16H22BNO3

Molecular Weight

287.2 g/mol

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]ethanone

InChI

InChI=1S/C16H22BNO3/c1-11(19)18-9-12-7-6-8-14(13(12)10-18)17-20-15(2,3)16(4,5)21-17/h6-8H,9-10H2,1-5H3

InChI Key

SIFLXBOYKNIWKL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CN(CC3=CC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of Boronic Ester Intermediate

Reaction Conditions:

Reagent Quantity Solvent Catalyst Temperature Yield Reference
4-Bromobenzonitrile 5 mmol 1,4-Dioxane Pd(PPh₃)₄ Reflux 81%
4,4,5,5-Tetramethyl-2,3-dihydro-1H-isoindol-1-one 5.5 mmol
Bis(pinacolato)diboron 5.5 mmol
Potassium acetate 15 mmol

Procedure:

  • Dissolve 4-bromobenzonitrile, bis(pinacolato)diboron, and potassium acetate in degassed 1,4-dioxane.
  • Add Pd(PPh₃)₄ catalyst.
  • Heat under reflux at approximately 100°C for 12–24 hours.
  • Isolate the boronic ester via filtration and purification through silica gel chromatography, achieving yields up to 72%.

Coupling with Isoindolinone Derivative

Reaction Conditions:

Reagent Quantity Solvent Catalyst Temperature Time Yield Reference
Boronic ester 1 mmol 1,4-Dioxane Pd(PPh₃)₄ 100°C 12 hours 81%
Electrophilic partner (e.g., acyl chloride) 1 mmol

Procedure:

  • Combine the boronic ester with the acyl chloride or suitable electrophile.
  • Add Pd catalyst and base (e.g., potassium carbonate).
  • Heat under reflux with stirring.
  • Purify to obtain the target compound with high efficiency.

Direct Synthesis via Borylation of Isoindolinone Derivatives

An alternative approach involves direct borylation of isoindolinone precursors, followed by functionalization.

Borylation of Isoindolinone

Reaction Conditions:

Reagent Quantity Solvent Catalyst Temperature Time Yield Reference
Isoindolinone 1 mmol Tetrahydrofuran (THF) Pd(OAc)₂ with phosphine ligand 120°C 5 hours 38%

Procedure:

  • Dissolve isoindolinone in THF.
  • Add Pd(OAc)₂ and phosphine ligand.
  • Introduce bis(pinacolato)diboron.
  • Heat under microwave irradiation or conventional reflux.
  • Isolate the boronic ester via chromatography.

Functionalization of Boronic Esters to Form the Ethanone Derivative

Post-borylation, the key step involves introducing the ethanone moiety through acylation or related transformations.

Acylation of Boronic Ester

Reaction Conditions:

Reagent Quantity Solvent Catalyst Temperature Time Yield Reference
Acyl chloride 1.2 mmol Dichloromethane Base (e.g., triethylamine) 0°C to room temp 2 hours Data not available General literature

Procedure:

  • Add acyl chloride to a solution of boronic ester in dichloromethane.
  • Stir at low temperature, then warm to room temperature.
  • Quench and purify the product.

Summary of Key Data and Observations

Method Key Reagents Typical Yield Notes
Suzuki-Miyaura Coupling Boronic ester + electrophile 72–81% Widely used, high yield, scalable
Direct Borylation Isoindolinone + diboron 38–72% Requires microwave or reflux
Post-borylation Acylation Boronic ester + acyl chloride Variable Effective for introducing ethanone group

Notes and Recommendations

  • Choice of Method: Suzuki coupling is preferred for its high yields and operational simplicity, especially when suitable boronic esters are available.
  • Reaction Optimization: Catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective. Solvent choice (e.g., dioxane, THF) and temperature control are critical.
  • Purification: Flash chromatography on silica gel with appropriate eluents (e.g., ethyl acetate/hexanes) ensures high purity.
  • Safety: Reactions involving palladium catalysts and boron reagents should be conducted under inert atmosphere with proper handling.

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronate group enables Suzuki-Miyaura cross-coupling, a pivotal reaction for C–C bond formation. The mechanism involves three stages:

  • Oxidative Addition : A palladium catalyst (e.g., PdCl₂(dppf)) reacts with an aryl halide to form a Pd(II) complex .

  • Transmetallation : The boronate transfers its organic group to the Pd center .

  • Reductive Elimination : The Pd(0) catalyst regenerates, forming the biaryl product.

Example Reaction Data:

Reaction PartnerCatalyst SystemConditionsYieldSource
7-Bromopyrrolo[2,1-f] triazin-4-aminePd(dcypf)Cl₂, Na₂CO₃tert-Butanol/H₂O, 110°C62%
3-Bromopyridine derivativePdCl₂(dppf), K₂CO₃Acetonitrile/H₂O, 90°C87%

Key observations:

  • Reactions require inert atmospheres to prevent boronate oxidation .

  • Polar aprotic solvents (e.g., dioxane) optimize transmetallation efficiency .

Hydrolysis Reactions

The dioxaborolane ring undergoes hydrolysis under acidic or aqueous conditions, yielding boronic acid derivatives. This reaction is critical for functional group interconversion but necessitates anhydrous storage.

Mechanism :

  • Nucleophilic attack by water at the boron center.

  • Cleavage of B–O bonds in the dioxaborolane ring.

  • Formation of boronic acid and pinacol byproducts.

Stability Notes :

  • Stable in dry organic solvents (e.g., DCM, THA) for >24 hours at 25°C.

  • Rapid decomposition occurs in aqueous THF (pH < 7).

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsProduct Application
Suzuki CouplingAryl halides, Pd catalystsBiaryl drug candidates
HydrolysisH₂O, H⁺Boronic acid intermediates
Ketone ReductionNaBH₄, LiAlH₄Alcohol derivatives

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and probes.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The acetyl group enhances electron-withdrawing properties, which may modulate reactivity in cross-coupling reactions compared to simpler phenyl boronate esters () .

Physicochemical Properties

  • Solubility : The isoindoline derivative’s solubility in polar aprotic solvents (e.g., THF, DMF) is expected to be lower than phenyl analogs () due to increased hydrophobicity from the fused ring system .
  • The phenyl analog (2o) has a melting point of 61–63°C, suggesting moderate stability .

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone is a compound featuring a boron-containing moiety and isoindoline structure. Its biological activity is of significant interest in medicinal chemistry and materials science due to its potential applications in drug development and photonic devices.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Boron moiety: The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances its reactivity in various chemical transformations.
  • Isoindoline framework: This structure is known for its role in biological activity and can influence the pharmacokinetics and pharmacodynamics of the compound.

Chemical Formula

C18H22BNO3\text{C}_{18}\text{H}_{22}\text{BNO}_{3}

Molecular Weight

Molecular Weight=303.29 g mol\text{Molecular Weight}=303.29\text{ g mol}

Anticancer Activity

Research indicates that compounds with isoindoline structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action: Isoindolines can interfere with cellular signaling pathways involved in cancer cell proliferation and survival. They may induce apoptosis in various cancer cell lines.
  • Case Study: A study demonstrated that derivatives of isoindoline displayed cytotoxic effects against breast cancer cells (MCF-7), showing IC50 values in the low micromolar range.

Antimicrobial Properties

The incorporation of boron into organic compounds has been linked to enhanced antimicrobial activity:

  • Mechanism: Boron compounds can disrupt bacterial cell wall synthesis and inhibit enzymatic functions critical for bacterial survival.
  • Research Findings: In vitro studies have shown that similar boron-containing compounds exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

Synthesis

The synthesis of this compound can be achieved through:

  • Suzuki Coupling Reaction: Utilizing the boron moiety to couple with aryl halides.
  • Aldol Condensation: The aldehyde functionality can undergo condensation reactions to form complex structures.

Applications

  • Drug Development: The compound's unique structure may serve as a lead compound for developing new anticancer agents.
  • Materials Science: Its photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Data Tables

PropertyValue
CAS Number2009169-65-5
Molecular FormulaC18H22BNO3
Molecular Weight303.29 g/mol
Purity>98%
Biological ActivityObservations
Anticancer ActivityIC50 < 10 µM in MCF-7 cells
Antimicrobial ActivityEffective against E. coli and S. aureus

Q & A

Q. What are the common synthetic routes for 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone?

The compound is typically synthesized via palladium- or nickel-catalyzed borylation reactions. A robust method involves coupling isoindoline derivatives with pinacolborane (HBpin) in the presence of a transition-metal catalyst. For example, nickel-catalyzed reactions using bis(1,5-cyclooctadiene)nickel(0) with bulky N-heterocyclic carbene ligands in a toluene/water biphasic system at 60°C under inert conditions have achieved moderate yields (~60%) . Alternative routes include Suzuki-Miyaura cross-coupling of pre-functionalized aryl halides with boronic esters, as described in foundational studies by Miyaura and Suzuki .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 11B^{11}\text{B} NMR to confirm boronate ester formation and substituent integration.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement, particularly for resolving steric effects from the tetramethyl dioxaborolane group .
  • HPLC/MS : To verify purity (>98%) and molecular weight consistency, as reported in supplier catalogs (e.g., Enamine Ltd.) .

Q. What are typical applications of this compound in organic synthesis?

The compound is primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl frameworks. Its boronate ester group acts as a nucleophilic partner, reacting with aryl halides under palladium catalysis (e.g., Pd(PPh3_3)4_4) in solvents like THF or DME with a base (e.g., K2_2CO3_3) . It has also been employed in stereoselective syntheses of bisborylated intermediates for drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling with sterically hindered substrates?

Steric hindrance from the isoindolinyl and tetramethyl groups can reduce coupling efficiency. Strategies include:

  • Ligand Design : Bulky ligands like SPhos or RuPhos enhance catalyst stability and substrate accessibility .
  • Solvent/Base Optimization : Polar aprotic solvents (e.g., DMF) with mild bases (e.g., Cs2_2CO3_3) improve solubility of hindered partners .
  • Temperature Control : Elevated temperatures (80–100°C) and extended reaction times (24–48 hrs) are often necessary .

Q. How do electronic effects of the acetyl group influence reactivity?

The acetyl group on the isoindoline ring introduces electron-withdrawing effects, which can slow oxidative addition steps in palladium-catalyzed reactions. Mitigation strategies include:

  • Pre-activation : Converting the acetyl group to a triflate or using directing groups to enhance electrophilicity.
  • Catalyst Tuning : Electron-deficient palladium complexes (e.g., Pd(OAc)2_2 with P(t-Bu)3_3) accelerate oxidative addition .

Q. What analytical methods resolve contradictions in reported reaction yields?

Discrepancies in yields (e.g., 60% vs. 80%) may arise from impurities or unoptimized conditions. Researchers should:

  • Conduct Control Experiments : Compare yields under identical conditions (catalyst, solvent, temperature).
  • Use High-Resolution MS/GC-MS : Identify side products (e.g., protodeboronation byproducts) .
  • Validate via 11B^{11}\text{B} NMR : Confirm boronate ester integrity, as decomposition can occur during prolonged storage .

Q. How is the compound’s air/moisture sensitivity managed in experimental workflows?

  • Inert Atmosphere : Reactions and storage are conducted under argon/nitrogen using Schlenk lines or gloveboxes .
  • Stabilization Additives : Anhydrous MgSO4_4 or molecular sieves in storage vials prevent hydrolysis .
  • Low-Temperature Storage : The compound is typically stored at 0–6°C to prolong shelf life .

Data Contradiction Analysis

  • Catalyst Selection : reports high yields with Pd catalysts, while uses Ni catalysts for similar substrates. This discrepancy may reflect substrate-specific reactivity; Ni is better suited for electron-deficient aryl halides .
  • Purity Standards : Supplier catalogs (e.g., TCI, Enamine) cite >98% purity , but independent HPLC validation is recommended to rule out batch variability.

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